3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11-7-8-14(9-11)15-10-13-6-4-3-5-12(13)2/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
PNLXUSXPHJOPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methylamine and 2-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by reductive amination to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyclopentane-based amines, focusing on substituent effects, physicochemical properties, and synthetic relevance.
Structural and Substituent Variations
1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine
- Molecular Formula : C₁₂H₁₆ClN
- Molecular Weight : 209.72 g/mol
- Key Features: Substituted with a 4-chlorobenzyl group. This compound may exhibit higher lipophilicity compared to the target compound, influencing bioavailability .
1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine
- Molecular Formula : C₁₂H₁₆FN
- Molecular Weight : 193.26 g/mol
- Key Features : The 4-fluoro substituent introduces moderate electron-withdrawing effects, balancing lipophilicity and polarity. Fluorine’s small atomic size minimizes steric hindrance, possibly improving binding affinity in receptor-ligand interactions .
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine
- Molecular Formula : C₁₃H₂₅N₂O
- Molecular Weight : 225.35 g/mol
- Key Features : Incorporates a morpholine moiety, which enhances water solubility due to the oxygen atom. This modification could improve pharmacokinetic properties compared to the target compound’s purely hydrophobic 2-methylbenzyl group .
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine
- Molecular Formula : C₈H₁₇NS
- Molecular Weight : 261.67 g/mol
- Key Features : The ethylsulfanyl group introduces sulfur, enabling hydrogen bonding and altering redox reactivity. This compound’s higher molecular weight and polarizable sulfur atom may influence its metabolic stability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~202 | 2-Methylbenzyl, 3-methyl | Low (hydrophobic) | ~3.5 |
| 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine | 209.72 | 4-Chlorobenzyl | Moderate | ~3.8 |
| 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine | 193.26 | 4-Fluorobenzyl | Moderate | ~3.2 |
| 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine | 225.35 | Morpholine-methyl | High | ~1.9 |
| 3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine | 261.67 | Ethylsulfanyl | Low | ~2.5 |
Notes:
Biological Activity
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{17}N
- Molecular Weight : 201.29 g/mol
This compound features a cyclopentane ring substituted with a methyl group and an N-(2-methylphenyl)methyl side chain, which may influence its interaction with biological targets.
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of compounds similar to this compound. For instance, derivatives of cyclopentane amines have shown significant cytotoxicity against various cancer cell lines. A notable study indicated that related compounds exhibited IC50 values ranging from 2.66 to 10.08 µM against MCF7 breast cancer cells, suggesting a promising therapeutic potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 2.66 |
| Compound B | MCF7 | 10.08 |
| Cisplatin | MCF7 | 45.33 |
The above table illustrates the comparative effectiveness of various compounds against a standard chemotherapy agent, cisplatin.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, which are common pathways for cytotoxic agents .
Study on Related Compounds
A study published in the International Journal of Pharmacy and Pharmaceutical Sciences examined several derivatives of cyclopentane amines, including those structurally similar to this compound. The research highlighted that these compounds displayed significant antiproliferative activity in vitro, with some derivatives leading to increased apoptosis in treated cells .
Toxicity Assessment
Toxicity evaluations using healthy fibroblast cell lines (3T3) indicated that while these compounds exhibit cytotoxic effects on cancer cells, they also demonstrated a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancerous ones. This characteristic is crucial for the development of safer therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
